Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone
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Overview
Description
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is a complex organic compound with multifaceted applications. Known for its unique chemical structure, this compound integrates elements of benzofuran and benzylsulfonyl functionalities, making it a subject of interest in various scientific fields.
Mechanism of Action
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action of “Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone”. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the metabolic stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone involves several steps:
Formation of Benzofuran Core: : The initial step typically involves the synthesis of the benzofuran core. This is achieved through a cyclization reaction of ortho-hydroxyaryl aldehydes with a suitable carbon source under acidic or basic conditions.
Attachment of Benzylsulfonyl Group: : The benzylsulfonyl group is introduced via sulfonylation reactions, employing reagents such as benzylsulfonyl chloride.
Incorporation of Trifluoromethyl Group: : The trifluoromethyl group is added using trifluoromethylation reactions, often utilizing reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrially, the production of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and the use of catalytic systems are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the sulfonyl group, potentially reducing it to a thioether.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the benzofuran and benzylsulfonyl rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: : Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and Grignard reagents (RMgX) for nucleophilic substitution.
Major Products
Major products depend on the specific reactions but can include various oxidized and reduced derivatives of the compound, as well as substituted benzofuran and benzylsulfonyl derivatives.
Scientific Research Applications
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone is utilized in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : In studies involving enzyme inhibition and protein interactions.
Medicine: : Potential use in drug discovery, particularly in targeting diseases involving oxidative stress and inflammation.
Industry: : Applications in materials science for developing advanced polymers and coatings.
Comparison with Similar Compounds
Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability.
Similar Compounds
Benzofuran derivatives: : These share the core benzofuran structure but differ in side groups.
Benzylsulfonyl derivatives: : These compounds have a similar benzylsulfonyl group but lack the benzofuran core.
Properties
IUPAC Name |
phenyl-[3-[[3-(trifluoromethyl)phenyl]methylsulfonylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3O4S/c25-24(26,27)18-10-6-7-16(13-18)14-32(29,30)15-20-19-11-4-5-12-21(19)31-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBXIINIKPAVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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